3-benzyl-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040671-07-5
Cat. No.: VC11934243
Molecular Formula: C24H20N4O4S2
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040671-07-5 |
|---|---|
| Molecular Formula | C24H20N4O4S2 |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 3-benzyl-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C24H20N4O4S2/c1-30-16-8-9-17(19(12-16)31-2)22-26-20(32-27-22)14-34-24-25-18-10-11-33-21(18)23(29)28(24)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | NFNHGWJWKNBVKF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4)OC |
Introduction
The compound 3-benzyl-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that combines several functional groups, including a thieno[3,2-d]pyrimidine core, an oxadiazole ring, and a benzyl group. This compound is structurally similar to 3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)thieno[3,2-d]pyrimidin-4-one, which has been documented with a CAS number of 1040671-00-8 and a molecular formula of C24H20N4O4S2 .
Synthesis and Characterization
The synthesis of similar compounds typically involves multi-step reactions, including condensation reactions to form the oxadiazole ring and nucleophilic substitution to attach the benzyl group. Characterization is often performed using NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Potential Applications
Compounds with similar structures have been explored for their potential as pharmaceuticals. For example, thieno[3,2-d]pyrimidines have shown promise in anticancer research due to their ability to inhibit key enzymes involved in cancer cell proliferation. Oxadiazoles are also known for their antimicrobial properties, making them candidates for the development of new antibiotics.
| Potential Application | Description |
|---|---|
| Anticancer Agents | Inhibition of enzymes involved in cancer cell proliferation |
| Antimicrobial Agents | Activity against bacteria and fungi |
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